Methyl 5-chlorobenzofuran-3-carboxylate Methyl 5-chlorobenzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 93670-32-7
VCID: VC17631863
InChI: InChI=1S/C10H7ClO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3
SMILES:
Molecular Formula: C10H7ClO3
Molecular Weight: 210.61 g/mol

Methyl 5-chlorobenzofuran-3-carboxylate

CAS No.: 93670-32-7

Cat. No.: VC17631863

Molecular Formula: C10H7ClO3

Molecular Weight: 210.61 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-chlorobenzofuran-3-carboxylate - 93670-32-7

Specification

CAS No. 93670-32-7
Molecular Formula C10H7ClO3
Molecular Weight 210.61 g/mol
IUPAC Name methyl 5-chloro-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C10H7ClO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3
Standard InChI Key FMPDUNMQQDXVAF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=COC2=C1C=C(C=C2)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

Methyl 5-chlorobenzofuran-3-carboxylate belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The compound features:

  • A chlorine substituent at the 5-position of the benzofuran core.

  • A methyl ester group (-COOCH₃) at the 3-position.

Its molecular formula is C₁₀H₇ClO₃, with a molecular weight of 210.61 g/mol (calculated from analogous structures). The IUPAC name is methyl 5-chloro-1-benzofuran-3-carboxylate, and its canonical SMILES string is COC(=O)C1=COC2=C1C=CC(=C2)Cl, reflecting the ester and chlorine substituents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₇ClO₃
Molecular Weight210.61 g/mol
Boiling PointEstimated 280–300°C (dec.)
SolubilityLow in water; soluble in DCM
LogP (Partition Coeff.)~2.5 (predicted)

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl 5-chlorobenzofuran-3-carboxylate can be inferred from methods used for analogous compounds:

  • Chlorination of Benzofuran Precursors:

    • Starting with benzofuran-3-carboxylic acid, chlorination at the 5-position is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .

    • Esterification: Subsequent reaction with methanol in the presence of sulfuric acid yields the methyl ester.

  • Palladium-Catalyzed Coupling:

    • A method described in patent CN110818661B for related benzofurans involves trimethylsilyl-protected alkynes and palladium catalysts (e.g., bistriphenylphosphine palladium dichloride) to construct the benzofuran core .

Reaction Conditions:

  • Solvents: Acetonitrile, dichloromethane.

  • Catalysts: CuI, Pd(PPh₃)₂Cl₂.

  • Temperature: 45–50°C for cyclization steps .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

  • Thermal Stability: Decomposes above 250°C without melting, consistent with halogenated aromatics.

  • Solubility:

    • Polar solvents: Limited solubility in water (<0.1 mg/mL); moderately soluble in DMSO and DMF.

    • Nonpolar solvents: Soluble in dichloromethane and chloroform.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester), and 750 cm⁻¹ (C-Cl).

  • NMR (¹H):

    • δ 7.8 ppm (d, 1H, H-4),

    • δ 7.5 ppm (d, 1H, H-6),

    • δ 3.9 ppm (s, 3H, OCH₃).

CompoundCell LineIC₅₀ (μM)Reference
Methyl 5-chloro-2-carboxylateMDA-MB-2312.52
5-Chlorobenzofuran-7-acidHCT-116 (colon)4.15

Antimicrobial Properties

  • Chlorinated benzofurans demonstrate broad-spectrum antimicrobial activity, with MIC values <0.60 μg/mL against Mycobacterium tuberculosis.

  • The chlorine substituent enhances membrane permeability, disrupting bacterial cell walls.

Applications in Drug Development

Lead Optimization

  • Electrophilic Substitution: The chlorine atom facilitates interactions with nucleophilic residues in target proteins (e.g., CA IX).

  • Ester Prodrugs: Methyl esters improve bioavailability by enhancing lipophilicity, as seen in antiviral agents like raltegravir.

Patent Landscape

  • Patent CN110818661B highlights methods for synthesizing benzofuran intermediates for 5-HT₄ receptor agonists, underscoring the therapeutic relevance of this scaffold .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Achieving precise substitution at the 3-position remains challenging, requiring optimized catalysts .

  • Scalability: Industrial production needs continuous flow systems to improve yields (>80%) .

Toxicology and ADME Profiles

  • Metabolism: Ester hydrolysis in vivo may generate active carboxylic acid metabolites, necessitating pharmacokinetic studies.

  • Toxicity: Halogenated compounds often exhibit hepatic toxicity; preclinical models are needed to assess safety.

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